Tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 5-aminopyridin-3-yl substituent. The tert-butyl carbamate group enhances solubility and stability, facilitating synthetic manipulation.
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-10(9-17)11-6-12(15)8-16-7-11/h6-8,10H,4-5,9,15H2,1-3H3 |
InChI Key |
ZPDVGHOORSKOHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation with Palladium or Nickel Catalysts
The most prevalent route involves hydrogenation of tert-butyl 3-(5-nitropyridin-3-yl)pyrrolidine-1-carboxylate. This method employs palladium on carbon (Pd/C) or Raney nickel (RaNi) under hydrogen pressure. Key variations include:
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| 10% Pd/C | MeOH/EtOAc (1:1) | Balloon | 20 | 98% | |
| RaNi | THF | 50 | 5 | 100% | |
| 5% Pd/C | EtOAc | 45 | 3 | 91% |
Mechanistic Insight : The nitro group is reduced to an amine via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer. Elevated pressures (≥45 psi) enhance kinetics but require specialized equipment.
Iron-Mediated Reduction
An alternative employs Fe(0) with NH₄Cl in ethanol/water (50°C, 0.5 h), yielding 40% product. While cost-effective, this method suffers from lower efficiency and requires rigorous purification.
Substitution Reactions with Halogenated Pyridines
Nucleophilic Aromatic Substitution
A two-step process involves:
-
Halogenation : Introducing a halogen (e.g., fluorine) at the pyridine’s 5-position.
-
Ammonolysis : Displacing the halogen with ammonia or amines.
Example :
-
Starting material: tert-butyl 3-(5-fluoropyridin-3-yl)pyrrolidine-1-carboxylate.
-
Conditions: Liquid ammonia in methanol (80–120°C, 12 h).
Limitation : Requires high temperatures and excess amine, risking pyrrolidine ring degradation.
Photocatalytic Coupling
Visible Light–Driven Synthesis
A novel method uses acridine salts as photocatalysts under blue LED irradiation (10 h):
-
Reactants : 2-aminopyridine, tert-butyl pyrrolidine-1-carboxylate.
-
Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).
Advantages :
-
Single-step, avoiding hazardous hydrogen gas.
-
Ambient temperature and pressure.
Drawback : Scalability limited by light penetration in large batches.
Multi-Step Synthesis via Grignard Reagents
Grignard Addition and Cyclization
A three-step sequence optimizes regioselectivity:
-
Grignard Formation : React 2-fluoro-5-bromopyridine with isopropyl magnesium bromide (−10°C to 0°C).
-
Ketone Addition : Introduce N-Boc-4-piperidone (60°C, 24 h).
-
Reduction : Hydrogenate with RaNi (ethanol, reflux, 5 h).
Key Data :
-
Intermediate purification via silica gel chromatography.
-
Final product crystallized from ethyl acetate/n-hexane.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | 68–100% | High | $$ | Moderate (Pd waste) |
| Photocatalytic | 95% | Moderate | $$$ | Low |
| Iron Reduction | 40% | Low | $ | High (Fe sludge) |
| Grignard Route | 48–59% | High | $$ | Moderate |
Optimization Opportunities :
-
Flow Hydrogenation : Using H-Cube® systems reduces Pd loading and improves safety.
-
Microwave-Assisted Amidation : Cuts reaction times for substitution steps.
Challenges and Solutions
Protecting Group Stability
The tert-butyloxycarbonyl (Boc) group is susceptible to acidic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts like palladium on carbon are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and protein-ligand binding.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine:
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35)
- Structure: Features an isoquinolinyloxy group with chlorine and hydroxyl substituents.
- Key Differences: Replaces the aminopyridine moiety with a bulkier isoquinoline ring, introducing steric hindrance and altered π-π interactions.
- Synthesis : Synthesized via Method C with a 50% yield, indicating moderate efficiency compared to simpler analogs .
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate
- Structure : Includes a thioether-linked hydroxyethyl chain.
- Molecular weight: 261.38 g/mol .
tert-Butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate
- Structure : Pyrimidine ring replaces pyridine, with two nitrogen atoms.
- Key Differences : The pyrimidine ring enhances hydrogen-bonding capacity and aromatic nitrogen content, influencing binding affinity in biological targets. Molecular weight: 264.32 g/mol .
Implications of Substituent Variations
- Amino vs. Methoxy/Methyl Groups: The amino group in the target compound enhances polarity and hydrogen-bonding, favoring interactions with biological targets. Methoxy and methyl groups reduce reactivity but improve lipophilicity .
- Pyridine vs. Pyrimidine : Pyrimidine analogs (e.g., ) offer additional nitrogen atoms for binding, while pyridine derivatives prioritize steric compatibility.
- Halogen Substituents : Chlorine or bromo groups (e.g., ) facilitate further functionalization via cross-coupling reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and key reaction conditions for synthesizing tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) to introduce the 5-aminopyridinyl moiety. Solvents like dichloromethane (DCM) or acetonitrile are commonly employed under controlled temperatures (room temperature to 80°C) .
- Characterization : Intermediate and final products are verified via H/C NMR, mass spectrometry (MS), and IR spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 1.4–3.5 ppm, tert-butyl group at δ 1.4 ppm). C NMR confirms carbonyl (C=O) at ~155 ppm and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for CHNO).
- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of This compound?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc), XPhos-Pd-G3) for cross-coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (toluene) to stabilize intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- In-situ Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's bioactivity?
- Methodology :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., halogenated pyridines, alternate pyrrolidine substitutions) .
- In vitro Assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR binding studies .
- Computational Docking : Use molecular modeling (e.g., AutoDock, Schrödinger) to predict binding modes and affinity trends .
Q. How should contradictions in toxicity data between studies be addressed?
- Methodology :
- Replication Studies : Repeat toxicity assays (e.g., LD, IC) under identical conditions (cell lines, exposure times) .
- Purity Verification : Reanalyze compound batches via HPLC and elemental analysis to rule out impurities .
- Mechanistic Profiling : Compare toxicity mechanisms (e.g., oxidative stress, DNA damage) across models using transcriptomics or proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
